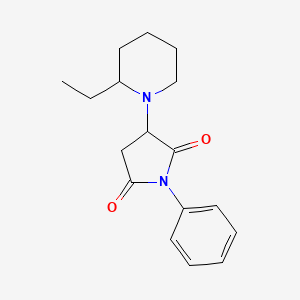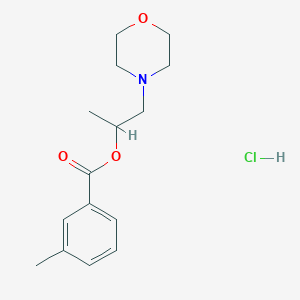![molecular formula C23H27NO3 B4021144 (3,4-dimethoxybenzyl)[3-(2-furyl)-3-(4-methylphenyl)propyl]amine](/img/structure/B4021144.png)
(3,4-dimethoxybenzyl)[3-(2-furyl)-3-(4-methylphenyl)propyl]amine
Vue d'ensemble
Description
The compound "(3,4-dimethoxybenzyl)[3-(2-furyl)-3-(4-methylphenyl)propyl]amine" is of interest in the field of organic chemistry due to its unique structural and functional properties. The research focuses on various aspects including synthesis methods, molecular structure, chemical reactions, and its physical and chemical properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical processes that include the formation of intermediate products, which are then further modified through reactions such as Vilsmeier-formylation, condensation, and reduction to achieve the desired compounds (Trachsel, 2003). These processes highlight the complexity and precision required in the synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of compounds similar to "this compound" has been examined through crystallographic and computational studies, revealing how the furyl ring orientation and intermolecular interactions influence the crystal packing and stability of these compounds (Sathiyaraj et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of compounds with similar structures has been explored through their interactions with various reagents, demonstrating how modifications to the chemical structure can lead to significant changes in their chemical properties and reactivity (Raju, Neelakantan, & Bhalerao, 2007). This includes the synthesis of key intermediates that are crucial for further chemical transformations.
Physical Properties Analysis
The physical properties, including the molecular geometry and vibrations of related compounds, have been meticulously analyzed using techniques like DFT/B3LYP methods, providing insights into the stability and spectroscopic properties of these molecules (Sathiyaraj et al., 2018).
Chemical Properties Analysis
Investigations into the chemical properties of analogous compounds have revealed the influence of substituents on their reactivity and interactions with other molecules. For example, the presence of specific functional groups can significantly affect the compound's ability to participate in various chemical reactions, highlighting the importance of detailed chemical property analysis (Grunder-Klotz & Ehrhardt, 1991).
Propriétés
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3-(furan-2-yl)-3-(4-methylphenyl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3/c1-17-6-9-19(10-7-17)20(21-5-4-14-27-21)12-13-24-16-18-8-11-22(25-2)23(15-18)26-3/h4-11,14-15,20,24H,12-13,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWGMGVMIIWGCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CCNCC2=CC(=C(C=C2)OC)OC)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cyclohexyl-2-{[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4021062.png)
![ethyl 1-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-3-piperidinecarboxylate](/img/structure/B4021078.png)

![5,5'-[(4-fluorophenyl)methylene]bis(6-hydroxy-2-mercapto-3-methyl-4(3H)-pyrimidinone)](/img/structure/B4021088.png)
![N~1~-(2-ethylphenyl)-N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4021098.png)
![3-allyl-5-{3-chloro-4-[(3-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4021110.png)
![1-sec-butyl-2-imino-N-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4021112.png)
![ethyl 2-amino-4-{5-[(4-chloro-2-methylphenoxy)methyl]-2,4-dimethylphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B4021115.png)
![3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4021118.png)
![7-benzyl-3-isobutyl-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B4021124.png)

![2-imino-1-(2-methoxyethyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbothioamide](/img/structure/B4021139.png)
![N-mesityl-2-{[6-(propionylamino)-1,3-benzothiazol-2-yl]thio}propanamide](/img/structure/B4021164.png)
![3-{[(3-nitrophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4021169.png)